N-Hydroxy-6-phenylhexa-3,5-dienamide
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Overview
Description
N-Hydroxy-6-phenylhexa-3,5-dienamide is a chemical compound with a unique structure that includes both hydroxy and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-6-phenylhexa-3,5-dienamide typically involves the reaction of 6-phenylhexa-3,5-dienoic acid with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bond. The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistency and quality. The scalability of the synthesis process is crucial for its application in various industries .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-6-phenylhexa-3,5-dienamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The hydroxy and phenyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols. Substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
N-Hydroxy-6-phenylhexa-3,5-dienamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-Hydroxy-6-phenylhexa-3,5-dienamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl group can participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
N-Hydroxy-3,4,5,6-tetraphenylphthalimide: This compound is similar in structure and is used in similar applications, such as catalysis and organic synthesis.
2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid: This compound is involved in the degradation of aromatic compounds and has similar chemical properties.
Uniqueness
N-Hydroxy-6-phenylhexa-3,5-dienamide is unique due to its specific combination of hydroxy and phenyl groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
674774-95-9 |
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Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
N-hydroxy-6-phenylhexa-3,5-dienamide |
InChI |
InChI=1S/C12H13NO2/c14-12(13-15)10-6-2-5-9-11-7-3-1-4-8-11/h1-9,15H,10H2,(H,13,14) |
InChI Key |
OLZMYHCPEIJQLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=CCC(=O)NO |
Origin of Product |
United States |
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